molecular formula C22H22N2O3 B5475926 2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one

Cat. No.: B5475926
M. Wt: 362.4 g/mol
InChI Key: LSWJHDFISZFQNS-UHFFFAOYSA-N
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Description

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core structure substituted with a morpholine ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylethylamine with a quinoline derivative, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 80-120°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenylethyl)morpholine-4-carbonyl derivatives: These compounds share the morpholine and phenylethyl groups but differ in the core structure.

    Quinoline derivatives: Compounds with a quinoline core but different substituents at various positions.

Uniqueness

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one is unique due to the combination of the quinoline core with the morpholine and phenylethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-[2-(2-phenylethyl)morpholine-4-carbonyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21-14-20(23-19-9-5-4-8-18(19)21)22(26)24-12-13-27-17(15-24)11-10-16-6-2-1-3-7-16/h1-9,14,17H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWJHDFISZFQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=O)C3=CC=CC=C3N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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